molecular formula C23H21N5OS B4698398 2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(diphenylmethyl)acetamide

2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(diphenylmethyl)acetamide

Cat. No. B4698398
M. Wt: 415.5 g/mol
InChI Key: HNYCDRSILXQTHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(diphenylmethyl)acetamide, also known as DTA-1, is a small molecule compound that has been studied for its potential use in immunotherapy.

Mechanism of Action

2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(diphenylmethyl)acetamide binds to a protein called glucocorticoid-induced tumor necrosis factor receptor (GITR), which is expressed on the surface of T cells. This binding activates the T cells, leading to their proliferation and production of cytokines. This activation of T cells is important in the immune response to cancer cells.
Biochemical and Physiological Effects
2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(diphenylmethyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to activate CD8+ T cells, leading to their proliferation and production of cytokines. 2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(diphenylmethyl)acetamide has also been shown to enhance the anti-tumor effects of other immunotherapies, such as checkpoint inhibitors. In addition, 2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(diphenylmethyl)acetamide has been shown to have an effect on regulatory T cells, which are important in the immune response to cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(diphenylmethyl)acetamide in lab experiments is its ability to activate CD8+ T cells, which are important in the immune response to cancer cells. 2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(diphenylmethyl)acetamide has also been shown to enhance the anti-tumor effects of other immunotherapies, such as checkpoint inhibitors. One limitation of using 2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(diphenylmethyl)acetamide in lab experiments is its potential toxicity, which needs to be carefully monitored.

Future Directions

There are several future directions for the use of 2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(diphenylmethyl)acetamide in immunotherapy. One direction is the development of combination therapies using 2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(diphenylmethyl)acetamide and other immunotherapies, such as checkpoint inhibitors. Another direction is the development of new delivery methods for 2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(diphenylmethyl)acetamide, such as nanoparticles, to improve its efficacy and reduce its toxicity. Finally, further research is needed to understand the potential of 2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(diphenylmethyl)acetamide in the treatment of other diseases, such as autoimmune disorders.

Scientific Research Applications

2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(diphenylmethyl)acetamide has been studied for its potential use in immunotherapy, specifically in the treatment of cancer. It has been shown to activate CD8+ T cells, which are important in the immune response to cancer cells. 2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(diphenylmethyl)acetamide has also been shown to enhance the anti-tumor effects of other immunotherapies, such as checkpoint inhibitors.

properties

IUPAC Name

2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-benzhydrylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5OS/c24-22-26-27-23(28(22)19-14-8-3-9-15-19)30-16-20(29)25-21(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-15,21H,16H2,(H2,24,26)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYCDRSILXQTHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CSC3=NN=C(N3C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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